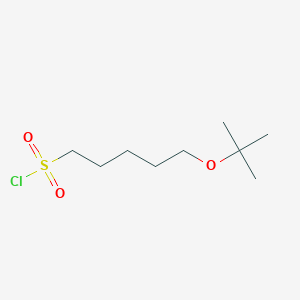

5-(Tert-butoxy)pentane-1-sulfonyl chloride

Description

5-(Tert-butoxy)pentane-1-sulfonyl chloride is a high-purity ether compound with a molecular weight of 242.76 g/mol. It is a clear, colorless liquid known for its unique blend of chemical properties, making it valuable for various applications .

Properties

Molecular Formula |

C9H19ClO3S |

|---|---|

Molecular Weight |

242.76 g/mol |

IUPAC Name |

5-[(2-methylpropan-2-yl)oxy]pentane-1-sulfonyl chloride |

InChI |

InChI=1S/C9H19ClO3S/c1-9(2,3)13-7-5-4-6-8-14(10,11)12/h4-8H2,1-3H3 |

InChI Key |

CDIDCYJRQGYGAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-(Tert-butoxy)pentane-1-sulfonyl chloride involves specific reaction conditions and routes. One common method includes the reaction of 5-(Tert-butoxy)pentane-1-ol with thionyl chloride (SOCl₂) under controlled conditions. This reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .

Chemical Reactions Analysis

5-(Tert-butoxy)pentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions: Typical reagents include nucleophiles like amines and alcohols. Reaction conditions often involve solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions.

Major Products: The major products formed from these reactions depend on the nucleophile used.

Scientific Research Applications

5-(Tert-butoxy)pentane-1-sulfonyl chloride is used in various scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfonyl derivatives.

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5-(Tert-butoxy)pentane-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include the formation of sulfonamide bonds, which are crucial in many chemical and biological processes .

Comparison with Similar Compounds

5-(Tert-butoxy)pentane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:

- Methanesulfonyl chloride

- Benzenesulfonyl chloride

- Tosyl chloride (p-Toluenesulfonyl chloride)

These compounds share similar reactivity due to the presence of the sulfonyl chloride group but differ in their alkyl or aryl substituents. The tert-butoxy group in this compound provides unique steric and electronic properties, making it distinct from other sulfonyl chlorides .

Biological Activity

5-(Tert-butoxy)pentane-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group. This compound has garnered attention due to its potential biological activities, particularly in the context of drug development and bioconjugation. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

- Molecular Formula : C₉H₁₉ClO₂S

- Molecular Weight : Approximately 224.77 g/mol

- Functional Groups : Sulfonyl chloride and tert-butoxy group

The presence of the sulfonyl chloride group makes this compound highly reactive, particularly in nucleophilic substitution reactions. Such reactions are crucial for modifying biomolecules, including proteins and peptides, which can lead to significant biological implications.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit notable biological properties. The following points summarize the potential biological activities associated with this compound:

- Protein Modification : The sulfonyl chloride group can react with nucleophilic sites on proteins, potentially altering their function or stability.

- Drug Development Intermediates : Due to its reactivity, it serves as an intermediate in the synthesis of various pharmaceuticals.

- Enzymatic Interaction : Similar compounds have been shown to influence enzymatic activities, suggesting that this compound may also interact with specific enzymes.

Synthesis

The synthesis of this compound typically involves the reaction of 5-(Tert-butoxy)pentane-1-sulfonic acid with thionyl chloride (SOCl₂). This process is conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme can be summarized as follows:

Table 1: Summary of Biological Assays Related to Sulfonyl Chlorides

| Compound Name | Biological Activity | Reference |

|---|---|---|

| Sulfamethizole | Antibacterial | |

| Erythromycin | Protein synthesis inhibitor | |

| Butenafine | Antifungal | |

| This compound | Potential protein modifier |

Relevant Studies

- Antibacterial Activity : Research has shown that sulfonamide drugs, structurally related to sulfonyl chlorides, target bacterial folic acid pathways. This highlights the potential of this compound in developing antibiotics that could overcome resistance mechanisms .

- Enzymatic Inhibition : A study indicated that compounds similar to sulfonyl chlorides can inhibit key enzymes involved in bacterial cell wall synthesis. This suggests that this compound may also possess similar inhibitory effects .

- Drug Development Applications : The reactivity of sulfonyl chlorides in forming covalent bonds with amino acids or other nucleophilic sites on proteins has been explored for drug development purposes, indicating a pathway for utilizing this compound in synthesizing novel therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.